2-Chloro-6-(2-methylpropyl)imidazo[1,2-b]pyridazine
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Overview
Description
2-Chloro-6-(2-methylpropyl)imidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound consists of an imidazo[1,2-b]pyridazine core with a chlorine atom at the 2-position and a 2-methylpropyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(2-methylpropyl)imidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyridazine with 2-methylpropylamine in the presence of a base, followed by cyclization to form the imidazo[1,2-b]pyridazine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-(2-methylpropyl)imidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-b]pyridazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
2-Chloro-6-(2-methylpropyl)imidazo[1,2-b]pyridazine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(2-methylpropyl)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine
- 6-Chloroimidazo[1,2-b]pyridazine hydrochloride
- 2-Chloromethylimidazo[1,2-a]pyridine hydrochloride
Comparison: 2-Chloro-6-(2-methylpropyl)imidazo[1,2-b]pyridazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific research applications .
Properties
CAS No. |
570416-23-8 |
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Molecular Formula |
C10H12ClN3 |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
2-chloro-6-(2-methylpropyl)imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C10H12ClN3/c1-7(2)5-8-3-4-10-12-9(11)6-14(10)13-8/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
OMDQYTKUQCVVMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN2C=C(N=C2C=C1)Cl |
Origin of Product |
United States |
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